(Z)-pentyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate
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Overview
Description
(Z)-pentyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a synthetic organic compound characterized by its unique thiazolidinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thioxothiazolidinone moiety, along with the benzylidene and pentyl ester groups, contributes to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-pentyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate typically involves a multi-step process:
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Formation of the Thiazolidinone Core: : The initial step involves the condensation of a thioamide with an α-haloketone to form the thiazolidinone ring. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
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Benzylidene Substitution: : The next step is the introduction of the benzylidene group through a Knoevenagel condensation reaction. This involves the reaction of the thiazolidinone with benzaldehyde in the presence of a base like piperidine or pyridine.
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Esterification: : Finally, the esterification of the propanoic acid derivative with pentanol is performed using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction of the benzylidene group can yield the corresponding benzyl derivative. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
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Substitution: : Nucleophilic substitution reactions can occur at the ester group, where the pentyl ester can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or alcohols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Amides or different esters.
Scientific Research Applications
Chemistry
In chemistry, (Z)-pentyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.
Medicine
In medicine, the compound’s potential therapeutic properties are being investigated. Its thiazolidinone core is known for anti-inflammatory and antidiabetic activities, which could lead to new treatments for chronic diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced durability or reactivity, making it valuable in the production of polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-pentyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate involves its interaction with various molecular targets. The thiazolidinone core can inhibit enzymes by binding to their active sites, while the benzylidene group can interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to the inhibition of cell proliferation in cancer cells or the reduction of inflammation in biological tissues.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties, these compounds share the thiazolidinone core but differ in their side chains and functional groups.
Benzylidene Derivatives: Compounds with benzylidene groups are often studied for their antimicrobial and anticancer activities.
Thioxothiazolidinones: These compounds have similar structures but may vary in their ester or amide substituents.
Uniqueness
(Z)-pentyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
pentyl 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S2/c1-2-3-7-12-22-16(20)10-11-19-17(21)15(24-18(19)23)13-14-8-5-4-6-9-14/h4-6,8-9,13H,2-3,7,10-12H2,1H3/b15-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXFSAXPBFOVBK-SQFISAMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC(=O)CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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